Product packaging for Arthrofactin(Cat. No.:CAS No. 152406-36-5)

Arthrofactin

Cat. No.: B1665178
CAS No.: 152406-36-5
M. Wt: 1354.6 g/mol
InChI Key: HXMCERBOSXQYRH-PUWFPHIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Arthrofactin as a Cyclic Lipopeptide Biosurfactant

The primary significance of this compound lies in its exceptional efficiency as a biosurfactant. nih.govresearchgate.net It is recognized as one of the most powerful biosurfactants discovered. nih.govasm.org this compound can reduce the surface tension of water from approximately 72 mN/m to as low as 24 mN/m. researchgate.netresearchgate.net This activity is achieved at a very low concentration, defined by its critical micelle concentration (CMC) value of around 1.0 x 10⁻⁵ M (or 13.5 mg/L). researchgate.netnih.gov This CMC is notably lower than that of other well-known biosurfactants, such as surfactin (B1297464) (7.0 x 10⁻⁵ M), indicating that this compound is five to seven times more effective at reducing surface tension. nih.govasm.org Its performance in oil displacement assays has also been shown to be superior to that of common synthetic surfactants like Triton X-100 and sodium dodecyl sulfate (B86663). nih.govresearchgate.net

Lipopeptides like this compound are synthesized by large, multi-enzyme complexes known as nonribosomal peptide synthetases (NRPSs). nih.gov These molecular machines operate independently of the ribosome, assembling the peptide chain in a modular fashion. nih.govmdpi.com The structural diversity and potent bioactivity of these compounds make them a focal point in biotechnology and microbial biochemistry research. researchgate.net

PropertyValueSource(s)
Minimum Surface Tension24 mN/m researchgate.netnih.govresearchgate.net
Critical Micelle Concentration (CMC)~1.0 x 10⁻⁵ M (13.5 mg/L) researchgate.netnih.gov
Molecular Mass (FAB-MS)~1,354 Da asm.org
Producing Organism (Initially Identified)Arthrobacter sp. MIS38 nih.govresearchgate.netasm.org
Producing Organism (Re-identified)Pseudomonas sp. MIS38 researchgate.net

Overview of this compound Research Domains

Academic investigation into this compound spans several specialized domains:

Biosynthesis and Genetics: A primary research focus is the nonribosomal peptide synthetase (NRPS) system that produces this compound. This system is encoded by the arfA/B/C gene cluster, which directs the assembly of the molecule's peptide backbone. researchgate.netnih.gov The synthetase complex consists of three large protein subunits: ArfA, ArfB, and ArfC. researchgate.net Research has also identified unique dual-function domains within these enzymes that are responsible for both condensing amino acids and converting them from their L-isomeric form to the D-isomeric form found in the final structure. oup.comnih.gov

Export and Regulation: Studies have examined the mechanisms by which the bacterial cell exports the completed this compound molecule. Genes downstream of the synthetase cluster, namely arfD and arfE, encode a putative ATP-binding cassette (ABC) transporter system believed to be the primary, though not exclusive, exporter for the biosurfactant. nih.gov Research also investigates the regulatory pathways that control its production, identifying genes like spoT that influence the entire process. cofc.edu

Biological Function: The natural role of this compound for the producing bacterium is another key research area. It is known to be essential for a specific type of surface motility called swarming. researchgate.net Furthermore, it plays a role in biofilm formation, where it appears to inhibit the initial attachment of planktonic cells and influences the structure of the resulting biofilm. oup.comresearchgate.netcofc.edu

Historical Context of this compound Discovery and Initial Characterization

This compound was first reported in 1993 by a team of researchers who isolated it from a bacterial strain designated MIS38. nih.govasm.org This strain was initially identified as belonging to the genus Arthrobacter. nih.gov The compound was purified and characterized as a new lipopeptide biosurfactant. nih.govasm.org

The initial chemical characterization determined its structure to be a cyclic lipoundecapeptide, meaning it has a peptide ring of eleven amino acids, attached to a 3-hydroxydecanoic acid lipid chain. nih.govasm.org The cyclization occurs through an ester bond between the end of the peptide chain and a threonine residue within the chain. researchgate.net Subsequent research led to the re-identification of the producing organism as a member of the Pseudomonas genus. researchgate.net Further investigations using advanced analytical and bioinformatic techniques later resulted in a revision of the precise amino acid sequence and stereochemistry of the peptide ring, highlighting the complexity of accurately characterizing such molecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H111N11O20 B1665178 Arthrofactin CAS No. 152406-36-5

Properties

CAS No.

152406-36-5

Molecular Formula

C64H111N11O20

Molecular Weight

1354.6 g/mol

IUPAC Name

2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid

InChI

InChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53?/m0/s1

InChI Key

HXMCERBOSXQYRH-PUWFPHIESA-N

SMILES

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C

Isomeric SMILES

CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(=O)O)[C@@H](C)CC)[C@@H](C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)[C@H](C)O)CC(=O)O)CC(C)C

Canonical SMILES

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arthrofactin; 

Origin of Product

United States

Producer Organisms and Strain Characterization

Correlation with Swarming Motility

Swarming motility is a coordinated, rapid movement of a bacterial population across a surface, and it is highly dependent on the reduction of surface tension. Arthrofactin, as a potent biosurfactant, is directly implicated in facilitating this mode of locomotion for Pseudomonas sp. MIS38.

The production of this compound allows the bacteria to overcome the surface tension of the aqueous film on a semi-solid surface, enabling the collective movement of the bacterial swarm nih.govnih.govfrontiersin.orgresearchgate.net. The mechanism involves this compound molecules reducing the friction between the bacterial cells and the surface, creating a more permissive environment for flagella-driven movement. Studies on other biosurfactants have shown that they can also aid in motility by chelating metal ions that might otherwise inhibit flagellar development and function nih.gov.

Influence on Biofilm Formation and Cellular Attachment

Biofilm formation is a complex process involving the attachment of microbial cells to a surface and their subsequent proliferation within a self-produced matrix of extracellular polymeric substances (EPS). This compound exhibits a nuanced and multifaceted influence on this process.

Research indicates that this compound can inhibit the initial attachment of planktonic cells to surfaces, a critical first step in biofilm formation researchgate.netnih.govresearchgate.netmdpi.com. This is attributed to the biosurfactant's ability to alter the hydrophobicity of the cell surface nih.govnih.gov. By increasing the hydrophobicity of the bacterial cell surface, this compound can interfere with the initial adhesive interactions required to establish a biofilm.

Conversely, once a biofilm is established, this compound may play a role in its structural development and dispersal nih.gov. Some studies on other lipopeptides suggest their involvement in creating channels within the biofilm matrix and facilitating the detachment of cells from mature biofilms, which can then colonize new surfaces. The precise regulatory role of the this compound gene cluster in these later stages of biofilm dynamics in Pseudomonas sp. MIS38 is an area of ongoing investigation hokudai.ac.jpnih.gov.

Molecular and Structural Elucidation of Arthrofactin

Advanced Analytical Methodologies for Structural Determination

The definitive structural and stereochemical elucidation of arthrofactin, a cyclic lipodepsipeptide, has been a complex undertaking, necessitated by discrepancies between early chemical analyses and later bioinformatics-based predictions. researchgate.netresearchgate.net The reassignment of its structure relied on a combination of sophisticated analytical techniques, each providing critical pieces of the molecular puzzle. researchgate.netresearchgate.netresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) in Stereochemical Assignment

The determination of the absolute configuration of the amino acid residues within this compound is a crucial aspect of its structural elucidation. Chiral HPLC is a powerful analytical method employed for this purpose. researchgate.netresearchgate.netresearchgate.net This technique is essential because peptide epimers, which differ in the chirality of a single amino acid, can exhibit distinct biological activities. nih.gov

The process typically involves the complete acid hydrolysis of the lipopeptide to break it down into its constituent amino acids. nih.gov These individual amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. nih.gov These diastereomeric derivatives can be separated and identified using HPLC with a standard achiral column by comparing their retention times to those of authentic D- and L-amino acid standards that have been subjected to the same derivatization process. nih.gov This methodology was instrumental in the structural revision of this compound, allowing for the unambiguous assignment of D- and L-configurations to each amino acid in the peptide sequence. researchgate.netresearchgate.netresearchgate.net For instance, analysis revealed that this compound contains a significant number of D-amino acids, including D-Leucine, D-Asparagine, D-Threonine, and D-Serine. nih.govresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Primary Structure Analysis

Mass spectrometry is a cornerstone technique for determining the primary structure of lipopeptides like this compound. It provides vital information on molecular weight, the amino acid sequence, and the nature of the fatty acid side chain. uniba.itbiorxiv.org

Initial analysis using techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to estimate the molecular mass of this compound to be approximately 1,354 Da. researchgate.netasm.org A critical observation from these early studies was the mass shift of about 18 Da upon saponification (alkaline hydrolysis), which breaks the ester bond. This provided strong evidence for the presence of an intramolecular lactone ring, a defining feature of cyclic lipodepsipeptides. researchgate.netasm.org

Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is applied to the linearized peptide to determine its sequence. uniba.itasm.org In this process, the protonated molecular ion of the saponified this compound is selected and fragmented. The resulting fragment ions, primarily of the b and y" series, are analyzed. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be pieced together. uniba.itasm.org This method was used to establish the undecapeptide sequence of this compound and confirm its linkage to a 3-hydroxydecanoic acid moiety at the N-terminus. asm.orgrhizoclip.be However, it is important to note that mass spectrometry alone cannot differentiate between isobaric amino acids, such as leucine (B10760876) and isoleucine, nor can it distinguish this compound from its isobaric lipopeptide cousins like anikasin, lokisin, and pholipeptin, which share the same molecular formula. asm.orgrhizoclip.be

High-resolution mass spectrometry (HRMS), for instance using a Quadrupole-Time-of-Flight (Q-TOF) analyzer, provides highly accurate mass measurements with low ppm error. nih.govmdpi.com This precision is crucial for determining the exact elemental composition of the molecule. mdpi.com By matching the experimentally measured exact mass to a calculated mass, the molecular formula can be confidently deduced. For this compound and its isobars, the molecular formula was determined to be C₆₄H₁₁₁N₁₁O₂₀. researchgate.net This level of certainty in the molecular formula is a fundamental prerequisite for complete structural elucidation and for distinguishing between compounds with very similar masses.

Multiple-stage mass spectrometry (MSn) provides deeper structural insights by allowing for the sequential fragmentation of selected ions. In an MSn experiment, a specific fragment ion from an MS/MS scan is isolated and subjected to further fragmentation (MS³), and this process can be repeated. This detailed fragmentation analysis is invaluable for confirming sequence assignments and localizing modifications. For lipopeptides, it helps in characterizing the fatty acid chain and confirming the connectivity within the peptide backbone. nih.gov The fragmentation patterns generated through techniques like ESI-MS/MS on the [M+2H]²⁺ ion of the lipopeptide are compared against the proposed amino acid sequence to verify the structure. asm.org The identification of specific b and y fragment ions provides definitive evidence for the order of amino acids. asm.orgasm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

While MS provides the primary sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the complete three-dimensional structure and confirming the stereochemistry of this compound in solution. researchgate.netresearchgate.netresearchgate.net A suite of one-dimensional (¹H) and two-dimensional (COSY, TOCSY, NOESY, HMBC, HSQC) NMR experiments is employed to achieve a comprehensive structural picture. biorxiv.orgmdpi.comasm.org

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of the individual amino acid residues by revealing proton-proton coupling networks. biorxiv.orgasm.org

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the sequence of the amino acid residues by observing correlations between the amide proton of one residue and the alpha-carbon of the preceding residue. It also confirms the structure of the fatty acid tail and identifies the site of lactonization by showing a correlation between a specific amino acid's hydroxyl-bearing proton (e.g., Threonine) and the C-terminal carboxyl carbon. biorxiv.orgasm.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which protons are close to each other in space, which is used to determine the molecule's 3D conformation. biorxiv.orgasm.org

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded protons and carbons, providing a "fingerprint" of the molecule. asm.orgnih.gov

Through the combined interpretation of these NMR experiments, the planar structure derived from MS/MS can be confirmed, and the solution-state conformation of the molecule can be modeled. researchgate.netresearchgate.net

A significant advancement in the structural analysis of cyclic lipopeptides is the use of NMR fingerprint matching. rhizoclip.beasm.orgugent.be This approach serves as a rapid and powerful tool for dereplication and structural confirmation, often circumventing the need for exhaustive de novo elucidation. asm.orgnih.gov The method relies on the high sensitivity of the combined ¹H and ¹³C chemical shifts, particularly in the (C–H)α region of an HSQC spectrum, to the stereochemistry of the molecule. asm.orgasm.org Even the inversion of a single stereocenter at a Cα position or in the 3-hydroxy fatty acid moiety causes prominent and diagnostic changes in the NMR fingerprint. asm.orgnih.gov

For this compound, reference NMR data, typically recorded in a standardized solvent like DMSO-d₆, is available in public databases. rhizoclip.be To identify a newly isolated lipopeptide, its HSQC spectrum is recorded under identical conditions and compared to the reference fingerprint of this compound. rhizoclip.beugent.be A perfect match confirms not only the planar structure but also the complete stereochemistry of the new isolate, establishing it as this compound. asm.orgnih.gov This method has proven invaluable for quickly identifying known compounds and flagging potentially novel structures for more detailed investigation. ugent.beasm.org

Data Tables

Table 1: Role of Analytical Techniques in this compound Elucidation

Analytical TechniqueAbbreviationPrimary Role in Structural ElucidationSpecific Information Provided
Chiral High-Performance Liquid ChromatographyChiral HPLCStereochemical AssignmentDetermines the absolute configuration (D or L) of individual amino acid residues after hydrolysis. researchgate.netresearchgate.netnih.gov
Mass Spectrometry / Fast Atom BombardmentMS / FAB-MSMolecular Weight & Ring ConfirmationProvides molecular weight and evidence of the intramolecular lactone ring via mass shift upon saponification. researchgate.netasm.org
Tandem Mass SpectrometryMS/MSPrimary Structure AnalysisDetermines the amino acid sequence and identifies the fatty acid moiety through fragmentation analysis (b and y ions). uniba.itasm.org
High-Resolution Mass SpectrometryHRMSMolecular Formula DeterminationProvides highly accurate mass measurement to deduce the exact elemental composition. researchgate.netmdpi.com
Nuclear Magnetic Resonance SpectroscopyNMRComprehensive 3D StructureElucidates the complete covalent structure, amino acid spin systems (COSY/TOCSY), sequence connectivity (HMBC), and 3D conformation (NOESY). researchgate.netbiorxiv.orgasm.org
NMR Fingerprint Matching(HSQC)Comparative Structural AnalysisRapidly confirms identity and full stereochemistry by comparing the HSQC spectrum of an unknown to a known reference standard. rhizoclip.beugent.benih.gov
Computer-Assisted Structure Elucidation (CASE) Integration

The determination of the complex chemical structure of natural products like this compound is a significant challenge that has been increasingly addressed by the integration of Computer-Assisted Structure Elucidation (CASE) methods. acdlabs.comrsc.org These systems utilize computational algorithms to interpret spectroscopic data and deduce a molecule's structure, thereby minimizing the risk of incorrect structural assignments. acdlabs.comrsc.org For cyclic lipopeptides such as this compound, the process combines data from various analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. taylorandfrancis.comnumberanalytics.com

Mass spectrometry is a highly sensitive technique that provides the accurate molecular weight of the compound and allows for the determination of its molecular formula. nih.govrfi.ac.uk Tandem MS (MS/MS) further breaks down the molecule into smaller fragments, offering crucial information about the sequence of amino acids and the nature of the fatty acid chain. nih.gov

NMR spectroscopy, including 1D techniques (¹H and ¹³C NMR) and 2D techniques (like COSY, HSQC, and HMBC), provides detailed insight into the connectivity of atoms. numberanalytics.comhyphadiscovery.com These experiments reveal through-bond correlations between protons and carbons, which are essential for assembling the peptide and fatty acid components and for identifying the point of cyclization. hyphadiscovery.com

CASE expert systems, such as Structure Elucidator, integrate this wealth of spectroscopic data. acdlabs.comresearchgate.net The software analyzes the correlations from 2D NMR spectra to generate all possible planar structures consistent with the data. rsc.orgresearchgate.net The system can logically analyze this data to identify "nonstandard" correlations, which might occur in complex macrocycles, and rank the generated structures by probability. rsc.orgresearchgate.net This automated, unbiased approach significantly accelerates the elucidation process for complex molecules like this compound, which can possess over 100 skeletal atoms. researchgate.net While CASE systems are powerful tools, they work in concert with spectroscopists to confirm the final, accurate structure. acdlabs.com

Structural Diversity and Homologs within the this compound Family

The biosynthesis of this compound by Pseudomonas sp. often results in the production of several related derivatives, a common phenomenon for cyclic lipopeptides. rhizoclip.be This structural diversity arises from the relaxed substrate specificity of the non-ribosomal peptide synthetase (NRPS) enzymes responsible for its synthesis. rhizoclip.be

Identification and Characterization of this compound Derivatives (e.g., this compound B, C, D)

Besides the primary compound, this compound (also referred to as this compound A), several other derivatives have been identified and characterized. rhizoclip.be this compound B, C, and D are notable homologs that differ from this compound A in either their amino acid sequence or the structure of their fatty acid tail. rhizoclip.be The characterization of these derivatives is typically achieved using a combination of mass spectrometry and chiral High-Performance Liquid Chromatography (HPLC) to pinpoint the precise molecular differences. rhizoclip.be

Table 1: Characterized Derivatives of this compound This table is interactive. You can sort and filter the data.

Derivative Variation from this compound A Nature of Change
This compound B Replacement of L-Asp11 with L-Glu Amino Acid Substitution
This compound C 3-OH C12:1 fatty acid tail Fatty Acid Moiety Variation

| This compound D | 3-OH C12:0 fatty acid tail | Fatty Acid Moiety Variation |

Analysis of Amino Acid Substitutions and Fatty Acid Moiety Variations

The variations observed in this compound homologs are a direct result of the biosynthetic machinery. rhizoclip.be The non-ribosomal peptide synthetase (NRPS) complex that assembles this compound exhibits a degree of flexibility. rhizoclip.be

Amino Acid Substitutions: The adenylation (A) domains within each NRPS module are responsible for selecting and activating specific amino acids. A relaxed specificity in these domains can lead to the incorporation of a structurally similar amino acid at a particular position. rhizoclip.be In the case of this compound B, the A-domain of the final module incorporates glutamic acid (L-Glu) instead of the usual aspartic acid (L-Asp) at position 11. rhizoclip.be

Fatty Acid Moiety Variations: The initial condensation (C) domain of the first NRPS module is responsible for attaching the fatty acid tail to the first amino acid. researchgate.net The relaxed substrate specificity of this C1 domain allows for the incorporation of different fatty acid chains. rhizoclip.be While this compound A contains a 3-hydroxydecanoic acid (3-OH C10:0) tail, this compound C incorporates a 3-hydroxydodecenoic acid (3-OH C12:1) tail, and this compound D has a 3-hydroxydodecanoic acid (3-OH C12:0) tail. rhizoclip.be

Classification and Relationships within the Amphisin Group of Lipopeptides

This compound and its derivatives are classified as members of the amphisin group of cyclic lipopeptides. rhizoclip.beresearchgate.net This classification is based on key structural similarities among its members, which are primarily produced by Pseudomonas species. oup.comnih.gov The defining characteristic of the amphisin group is a peptide moiety containing 11 amino acid residues. oup.com The cyclization typically occurs via an ester bond between the C-terminal carboxyl group and the side chain of a threonine residue, forming a 9-amino acid macrocycle. rhizoclip.berhizoclip.be

The amphisin group is a diverse family that includes several other well-characterized lipopeptides. rhizoclip.berhizoclip.be These compounds often exhibit similar biological activities, such as surfactant properties and roles in bacterial motility. researchgate.netresearchgate.net

Table 2: Notable Members of the Amphisin Group This table is interactive. You can sort and filter the data.

Lipopeptide Producing Organism (Example) Key Structural Feature
Amphisin Pseudomonas sp. DSS73 Undecapeptide, 3-OH C10:0 fatty acid. rhizoclip.be
This compound Pseudomonas sp. MIS38 Undecapeptide, 3-OH C10:0 fatty acid. rhizoclip.beresearchgate.net
Tensin Pseudomonas fluorescens Undecapeptide. rhizoclip.benih.gov
Lokisin Pseudomonas sp. Undecapeptide. rhizoclip.benih.gov
Milkisin Pseudomonas sp. UCMA 17988 Undecapeptide with conserved residues. frontiersin.org
Anikasin Pseudomonas sp. Undecapeptide. rhizoclip.be
Stechlisins Pseudomonas sp. Undecapeptide. rhizoclip.be
Hordersin Pseudomonas sp. Ill-characterized undecapeptide. rhizoclip.benih.gov

| Pholipeptin | Pseudomonas sp. | Ill-characterized undecapeptide. rhizoclip.beresearchgate.net |

Table 3: List of Chemical Compounds

Compound Name
This compound
This compound A
This compound B
This compound C
This compound D
Amphisin
Tensin
Lokisin
Milkisin
Anikasin
Stechlisins
Hordersin
Pholipeptin
L-Aspartic acid (L-Asp)
L-Glutamic acid (L-Glu)
3-hydroxydecanoic acid (3-OH C10:0)
3-hydroxydodecenoic acid (3-OH C12:1)
3-hydroxydodecanoic acid (3-OH C12:0)
Triton X-100
Sodium dodecyl sulfate (B86663)

Biosynthesis Pathway and Enzymology of Arthrofactin

Non-Ribosomal Peptide Synthetase (NRPS) System of Arthrofactin

The synthesis of this compound is not mediated by the ribosome, but rather by a large, multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS). nih.gov These modular enzymes are responsible for the production of a wide array of secondary metabolites in microorganisms. nih.gov The NRPS system for this compound is a classic example of a modular assembly line, where each module is responsible for the incorporation and modification of a specific amino acid into the growing peptide chain. rhizoclip.be

This compound Synthetase (Arf) Complex: Architecture and Subunit Composition (ArfA, ArfB, ArfC)

The this compound synthetase (Arf) is a massive protein complex encoded by three distinct genes: arfA, arfB, and arfC. rhizoclip.be These genes are organized into a biosynthetic gene cluster and are translated into three protein subunits that assemble to form the functional NRPS machinery. rhizoclip.beresearchgate.net The subunits, ArfA, ArfB, and ArfC, are composed of a specific number of modules, each dedicated to the addition of one of the eleven amino acids in the this compound peptide chain. researchgate.net

The ArfA subunit is the smallest, containing two modules. researchgate.net ArfB is intermediate in size with four modules, and ArfC is the largest subunit, housing five modules. researchgate.net This modular organization is collinear with the sequence of the final lipopeptide product. researchgate.net

SubunitCorresponding GeneMolecular Weight (kDa)Number of Modules
ArfAarfA2342
ArfBarfB4744
ArfCarfC6485

Functional Modules and Catalytic Domains within NRPS

Each module within the this compound Synthetase complex is further divided into specific catalytic domains that perform distinct enzymatic functions in a coordinated manner. rhizoclip.beresearchgate.net The core domains found in a typical elongation module are the Adenylation (A) domain, the Thiolation (T) domain (also known as a peptidyl carrier protein or PCP), and the Condensation (C) domain. researchgate.net

The Adenylation (A) domain functions as the gatekeeper of the NRPS assembly line. nih.gov It is responsible for recognizing and activating a specific amino acid substrate. nih.gov This activation occurs through an ATP-dependent process, resulting in the formation of an aminoacyl-adenylate intermediate. researchgate.netnih.gov The specificity of each A domain for its cognate amino acid is a critical determinant of the final peptide sequence of this compound. nih.gov Based on the known amino acid sequence of this compound (3R-hydroxydecanoyl-D-Leu-D-Asp-D-aThr-D-Leu-D-Leu-D-Ser-L-Leu-D-Ser-L-Ile-L-Ile-L-Asp), the predicted specificity of each A domain within the 11 modules of the Arf synthetase can be inferred. rhizoclip.be

ModuleSubunitPredicted Amino Acid Specificity
1ArfALeucine (B10760876) (Leu)
2ArfAAspartic Acid (Asp)
3ArfBThreonine (Thr)
4ArfBLeucine (Leu)
5ArfBLeucine (Leu)
6ArfBSerine (Ser)
7ArfCLeucine (Leu)
8ArfCSerine (Ser)
9ArfCIsoleucine (Ile)
10ArfCIsoleucine (Ile)
11ArfCAspartic Acid (Asp)

Following activation by the A domain, the aminoacyl group is transferred to the Thiolation (T) domain, also known as the peptidyl carrier protein (PCP). Current time information in Regional Municipality of Niagara, CA. The T domain covalently binds the growing peptide chain as a thioester through a post-translationally attached 4'-phosphopantetheine (B1211885) (Ppant) arm. Current time information in Regional Municipality of Niagara, CA. This flexible arm acts as a shuttle, transporting the tethered substrate between the various catalytic domains of the NRPS module. nih.gov

The Condensation (C) domain is responsible for catalyzing the formation of the peptide bond. nih.govresearchgate.net It facilitates the nucleophilic attack of the amino group of the amino acid tethered to the T domain of its own module on the thioester-linked peptide chain held by the T domain of the preceding module. researchgate.net This reaction results in the elongation of the peptide chain by one amino acid.

A remarkable feature of the this compound biosynthetic pathway is the presence of D-amino acids. Research has revealed that specific C domains within the Arf synthetase possess a dual condensation/epimerization (C/E) function. These specialized C domains catalyze both the peptide bond formation and the epimerization of the preceding L-amino acid to a D-amino acid.

The biosynthesis of this compound is initiated by the linkage of a fatty acid to the first amino acid. This crucial step is catalyzed by the first condensation domain (C1) located in the initial module of ArfA. researchgate.net This C1 domain is specialized to accept an activated fatty acid, in the case of this compound, a 3-hydroxydecanoic acid, and condense it with the first amino acid (Leucine) of the peptide chain. rhizoclip.beresearchgate.net This N-acylation is a key modification that imparts the lipophilic character to the this compound molecule. The synthesis of the fatty acid itself is believed to be part of the primary metabolism of the producing bacterium. rhizoclip.be

Mechanisms of D-Amino Acid Incorporation and Epimerization

The biosynthesis of this compound, a cyclic lipoundecapeptide produced by Pseudomonas sp. MIS38, involves the incorporation of several D-amino acids. nih.gov The first six amino acid residues of this compound possess the D-configuration. nih.gov A unique feature of the this compound nonribosomal peptide synthetase (NRPS) assembly line is the absence of conventional epimerization (E) domains, which are typically responsible for converting L-amino acids to their D-isomers. nih.gov Instead, the this compound synthetase employs a distinct mechanism for the generation of these D-amino acid residues. nih.gov

Role of Dual Catalytic C/E Domains

The incorporation of D-amino acids in this compound biosynthesis is catalyzed by specialized condensation (C) domains that possess a dual condensation/epimerization (C/E) function. nih.gov These bifunctional domains are responsible for both peptide bond formation and the epimerization of the upstream aminoacyl-S-pantetheinyl T domain intermediate from the L- to the D-configuration. nih.gov This epimerization occurs just before the condensation reaction with the next downstream L-aminoacyl-S-pantetheinyl acceptor. nih.gov

Bioinformatic analysis has identified these dual C/E domains as having a (D)C(L) chirality, indicating their role in forming peptide bonds between a D-amino acid at the donor site and an L-amino acid at the acceptor site. nih.gov This mechanism, where the C domain itself performs the epimerization, is a notable variation from the canonical NRPS systems that utilize separate E domains. nih.gov These dual C/E domains are predicted to be responsible for the incorporation of all D-residues found in this compound. nih.gov

Distinct Epimerization Process in Pseudomonas NRPS

The epimerization process in the this compound synthetase of Pseudomonas sp. MIS38 represents a distinct strategy compared to other known NRPS systems. nih.gov While many NRPS pathways in Gram-positive bacteria like Bacillus utilize a discrete E-domain located downstream of the D-amino acid-incorporating module, the this compound system integrates this function into the C-domain. nih.gov

It is noteworthy that other NRPS systems within the same organism, such as the one responsible for pyoverdine biosynthesis in Pseudomonas sp. MIS38, do contain conventional E-domains. nih.gov This indicates that Pseudomonas species can harbor different types of NRPS machinery, with both the dual C/E domain system and the traditional E-domain system being functionally active within the same cell. nih.gov This highlights the diversity of enzymatic strategies employed by these bacteria for the production of nonribosomal peptides.

Chain Release and Macrocyclization by Thioesterase (Te) Domains

The final steps in the biosynthesis of this compound involve the release of the linear lipopeptide from the NRPS assembly line and its subsequent cyclization. This crucial process is catalyzed by thioesterase (Te) domains located at the C-terminus of the final module of the synthetase complex. hokudai.ac.jpbeilstein-journals.org Thioesterase domains typically function by cleaving the thioester bond that tethers the growing peptide chain to the peptidyl carrier protein (PCP) or T domain. beilstein-journals.org Following cleavage, they facilitate either the hydrolysis of the linear peptide or an intramolecular cyclization event. beilstein-journals.org

Tandem Te Domains (Te1, Te2) in ArfC and Their Respective Contributions

A distinctive feature of the this compound synthetase (Arf) is the presence of two tandem C-terminal thioesterase domains, designated ArfC_Te1 and ArfC_Te2, within the ArfC subunit. hokudai.ac.jpnih.gov This is an unusual arrangement, as most NRPS systems possess only a single Te domain for macrocyclization. nih.gov

In vivo studies involving site-directed mutagenesis have elucidated the specific roles of these tandem domains. nih.gov The ArfC_Te1 domain is essential for the macrocyclization and release of the final this compound product. nih.gov Mutagenesis of the putative active-site serine residue (Ser89) in ArfC_Te1 completely abolished the production of this compound. nih.gov This demonstrates that ArfC_Te1 is responsible for the primary catalytic activity of cyclization. nih.gov

The ArfC_Te2 domain, while also functional, appears to play a role in enhancing the efficiency of the macrocyclization process. nih.gov Mutations in the active site of ArfC_Te2 led to a significant reduction in this compound production (by about 95%) but did not completely halt it. nih.gov This suggests that ArfC_Te2 may have evolved to optimize the cyclization reaction, possibly by assisting in the proper positioning of the linear lipopeptide for efficient ring closure by ArfC_Te1. nih.gov The cyclization of this compound occurs through the formation of an ester bond between the C-terminal aspartic acid and the β-hydroxyl group of D-allo-threonine. nih.gov

DomainPutative Active Site Residue(s)Observed Effect of MutationProposed Function
ArfC_Te1 Ser89, Glu26, Phe27Absence of this compound productionEssential for macrocyclization and product release nih.gov
ArfC_Te2 Ser92, Asp118~95% reduction in this compound productionEnhances the efficiency of macrocyclization nih.gov

Genetic Organization and Regulation of this compound Biosynthesis

The production of this compound is governed by a specific set of genes organized into a biosynthetic gene cluster. The regulation of this cluster ensures the coordinated expression of the large multienzyme complexes required for the synthesis of this complex natural product.

Characterization of arfA, arfB, and arfC Biosynthetic Gene Clusters

The this compound synthetase gene cluster, spanning approximately 38.7 kb, is composed of three large open reading frames designated arfA, arfB, and arfC. hokudai.ac.jp These genes encode the three protein subunits of the this compound synthetase: ArfA, ArfB, and ArfC, respectively. nih.gov

The organization of these genes and the modular structure of the proteins they encode follow the colinearity rule typical of NRPS systems, where the sequence of modules corresponds to the sequence of amino acids in the final peptide product. hokudai.ac.jp

ArfA: This subunit is encoded by the arfA gene and consists of two functional modules. nih.gov An additional C-domain has been identified in the first module of ArfA, suggesting that the initial amino acid is likely acylated with a fatty acid at the beginning of the biosynthetic process. nih.gov

ArfB: Encoded by the arfB gene, this subunit is comprised of four functional modules. nih.gov Disruption of the arfB gene has been shown to impair the production of this compound, confirming its essential role in the biosynthetic pathway. hokudai.ac.jp

ArfC: The arfC gene encodes the largest subunit, ArfC, which contains five functional modules. nih.gov As previously discussed, this subunit is notable for housing the tandem Te domains (Te1 and Te2) at its C-terminus, which are responsible for the final cyclization and release of this compound. hokudai.ac.jp

Each of the eleven modules across the three subunits contains the core domains necessary for nonribosomal peptide synthesis: an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the growing peptide chain, and a condensation (C) domain for peptide bond formation. hokudai.ac.jp

GeneEncoded ProteinNumber of ModulesKey Features
arfA ArfA2Contains an additional C-domain in the first module for lipidation nih.gov
arfB ArfB4Essential for this compound synthesis nih.govhokudai.ac.jp
arfC ArfC5Contains tandem C-terminal Te domains (Te1 and Te2) for macrocyclization nih.govnih.gov

Identification of Regulatory Genes and Their Influence on Production (e.g., arfF, htpG, spoT)

The production of this compound in Pseudomonas sp. MIS38 is a tightly regulated process involving several key genes outside of the core synthetase operon. nih.gov Insight into this regulatory network was achieved through the screening of a Tn5 transposon mutant library, which identified mutants deficient in this compound production. nih.govresearchgate.net This analysis revealed three crucial regulatory genes: arfF, htpG, and spoT. nih.govresearchgate.net

The arfF gene encodes a SyrF-like protein, and its mutation leads to a loss of this compound production. nih.govresearchgate.net The gene htpG encodes a heat shock protein. nih.govresearchgate.net While mutants of htpG are deficient in this compound production, the transcription of the this compound synthetase genes remains unaffected. nih.govudelar.edu.uy This suggests that HtpG is likely not a direct transcriptional regulator but may function as a chaperone, essential for the correct folding of positive transcription factors or for the proper assembly of the large non-ribosomal peptide synthetase (NRPS) complex. nih.govudelar.edu.uy

The third identified gene, spoT, encodes a (p)ppGpp synthetase/hydrolase, an enzyme involved in the stringent response to nutritional stress. nih.govresearchgate.netmdpi.com Mutation in the spoT gene prevents the production of this compound. mdpi.com Epistasis analyses have shown that spoT functions early in the regulatory cascade, positively influencing this compound biosynthesis through arfF and the synthetase subunit arfB. nih.govmdpi.com Further investigation into the spoT gene revealed that its C-terminal region, which contains an ACT domain, plays a suppressive role in production. nih.gov Forced expression of this C-terminal segment leads to an accumulation of guanosine (B1672433) 3',5'-bispyrophosphate (ppGpp) and halts this compound production entirely. nih.gov

GeneEncoded Protein/FunctionInfluence on this compound ProductionProposed Mechanism of Action
arfF SyrF-like proteinPositive regulator; mutation abolishes production. nih.govresearchgate.netFunctions as a LuxR-type transcriptional regulator. researchgate.net
htpG Heat shock proteinPositive regulator; mutation abolishes production. nih.govMay act as a chaperone for the correct folding of transcription factors or NRPS complex assembly. nih.govudelar.edu.uy
spoT (p)ppGpp synthetase/hydrolasePositive regulator; functions early in the pathway. nih.govmdpi.com Its C-terminal region has a suppressive effect. nih.govRegulates the stringent response; influences production via arfF and arfB. nih.govmdpi.com

Relationship between spoT Function and Cellular Phenotypes (swarming, biofilm)

The function of the spoT gene extends beyond the regulation of secondary metabolite synthesis, directly impacting key cellular behaviors in Pseudomonas sp. MIS38, namely swarming motility and biofilm formation. nih.govresearchgate.net this compound itself is a critical agent for these phenotypes, acting as a potent biosurfactant that is essential for swarming activity. nih.govmdpi.comresearchgate.net It also plays a role in the initial stages of biofilm development by inhibiting the attachment of planktonic cells. nih.govmdpi.comresearchgate.net

Given that spoT is a primary regulator of this compound synthesis, its influence on these cellular phenotypes is directly linked to its control over biosurfactant production. nih.govtandfonline.com A transposon insertion mutation in spoT (spoT::Tn5), which abrogates this compound production, also results in a significant reduction in swarming motility. nih.gov Conversely, the same mutation leads to the formation of extensive biofilms. nih.gov This phenocopy—reduced swarming and enhanced biofilm—is consistent with the loss of this compound, which facilitates motility and prevents initial cell attachment. mdpi.comnih.gov

Forced expression of the C-terminal segment of the SpoT protein, which inhibits this compound synthesis, replicates the phenotype of the spoT::Tn5 mutant, causing reduced swarming and extensive biofilm formation. nih.gov This confirms the direct relationship between the regulatory function of SpoT, the production of this compound, and the resulting cellular behaviors. nih.gov

Gene StateThis compound ProductionSwarming MotilityBiofilm Formation
Wild-type spoT NormalActiveNormal (initial attachment inhibited) nih.govmdpi.com
spoT::Tn5 mutant Abolished nih.govReduced nih.govExtensive nih.gov
Forced expression of SpoT C-terminal Abolished nih.govReduced nih.govExtensive nih.gov

Integration of Fatty Acid Moiety Synthesis with NRPS Assembly

The biosynthesis of this compound is a hybrid process that integrates fatty acid metabolism with the non-ribosomal peptide synthesis machinery. nih.govresearchgate.net The this compound molecule is a cyclic lipoundecapeptide, meaning it consists of a peptide chain of eleven amino acids attached to a lipid tail. nih.govresearchgate.net In the primary structure of this compound, this lipid component is a 3R-hydroxydecanoic acid (3-OH C10:0) moiety. rhizoclip.be

The synthesis of the peptide backbone is carried out by a large, multi-modular NRPS complex comprised of three proteins: ArfA, ArfB, and ArfC. mdpi.comresearchgate.net The integration of the fatty acid occurs at the very beginning of this assembly line process. nih.gov The initiation module of the this compound synthetase, located on the ArfA subunit, contains a specialized, additional condensation (C) domain at its N-terminus. mdpi.comresearchgate.net This domain is a specific N-acylating C-domain (C-starter) that recognizes and utilizes a fatty acyl-CoA molecule from the cell's primary metabolism as the starter unit for the entire synthesis. nih.govmdpi.com

This C-starter domain catalyzes the crucial lipoinitiation reaction: the coupling of the β-hydroxydecanoyl thioester to the first amino acid of the peptide chain (L-leucine), which has been activated by the adenylation (A) domain of the first module. nih.gov This reaction forms β-hydroxydecanoyl-L-Leu, the initial intermediate of the this compound assembly line. nih.gov Notably, genes responsible for the synthesis of the fatty acid moiety itself have not been found within or near the this compound biosynthetic gene cluster, indicating that the NRPS complex co-opts the fatty acid from the cell's general metabolic pools. rhizoclip.be

ComponentFunctionLocation
3R-hydroxydecanoic acid Hydrophobic tail of the lipopeptide. rhizoclip.beSourced from primary fatty acid metabolism. rhizoclip.be
N-terminal C-domain (C-starter) Catalyzes the acylation of the first amino acid with the fatty acid. nih.govmdpi.comInitiation module of the ArfA synthetase subunit. mdpi.comresearchgate.net
ArfA NRPS subunit Activates the first amino acid (L-leucine) and initiates the peptide chain with the fatty acid. nih.govresearchgate.netPart of the this compound Synthetase complex. researchgate.net

Mechanisms of Action and Biological Functionality of Arthrofactin

Molecular Mechanisms of Biosurfactant Activity

The efficacy of Arthrofactin as a biosurfactant is rooted in its molecular structure, which features distinct hydrophilic (water-loving) and hydrophobic (water-repelling) regions. This dual nature drives its activity at the interfaces between different phases, such as oil and water or air and water.

Interfacial Tension Reduction at the Molecular Level

This compound is exceptionally efficient at reducing surface and interfacial tension. nih.gov Its molecular structure comprises a hydrophilic peptide head and a hydrophobic 3-hydroxydecanoic acid tail. nih.gov This amphipathic design causes this compound molecules to preferentially accumulate at interfaces. nih.gov The hydrophilic peptide portion orients itself towards the aqueous phase, while the hydrophobic fatty acid tail extends into the non-polar phase (e.g., air or oil). nih.gov This alignment disrupts the cohesive energy among water molecules at the surface, leading to a significant decrease in surface tension. nih.gov

Research has demonstrated that this compound can lower the surface tension of water to a minimum value of 24 mN/m. nih.gov This makes it one of the most effective biosurfactants reported, even surpassing the well-known lipopeptide Surfactin (B1297464), which reduces surface tension to about 27 mN/m. nih.govnih.gov The efficiency of a surfactant is also dependent on its structure; for this compound, the variant with a C10 fatty acid chain, which is the primary form produced by Arthrobacter, exhibits the highest activity. nih.gov The cyclic nature of the lipopeptide is also crucial, as linear versions show a significant drop in activity. nih.govmdpi.com

Formation of Micellar Structures and Emulsification Properties

When the concentration of this compound in a solution surpasses a specific threshold, known as the Critical Micelle Concentration (CMC), the individual molecules begin to self-assemble into organized aggregates called micelles. wikipedia.orgbiolinscientific.comnanoscience.com In these spherical structures, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer surface of the sphere. nih.govmdpi.com

This compound is notable for its very low CMC, approximately 1.0 x 10⁻⁵ M. nih.gov A lower CMC indicates greater efficiency, as less surfactant is needed to saturate the interfaces and initiate micelle formation. wikipedia.org This value is considerably lower than that of Surfactin (7.0 x 10⁻⁵ M), highlighting this compound's superior efficiency in forming micelles. nih.govresearchgate.net

This ability to form micelles is fundamental to this compound's emulsifying properties. nih.govresearchgate.net Micelles can encapsulate hydrophobic substances, such as oil, within their core, effectively dispersing them in an aqueous medium and creating a stable emulsion. This property is responsible for this compound's effectiveness as an oil remover, which has been shown to be superior to that of synthetic surfactants like Triton X-100 and sodium dodecyl sulfate (B86663). nih.gov

Table 1: Comparative Physicochemical Properties of this compound and Surfactin


PropertyThis compoundSurfactinSignificance
Minimum Surface Tension24 mN/m mdpi.com~27 mN/m engormix.comLower value indicates higher efficiency in reducing surface tension.
Critical Micelle Concentration (CMC)~1.0 x 10-5 M mdpi.com~7.0 x 10-5 M mdpi.comLower CMC signifies greater efficiency in micelle formation and emulsification.

Antimicrobial Modalities

Beyond its surface-active properties, this compound and other cyclic lipopeptides exhibit potent antimicrobial activities, which are primarily attributed to their interaction with microbial cell membranes.

Mechanism of Microbial Membrane Disruption

The primary mode of antimicrobial action for lipopeptides like this compound is the disruption of the cell membrane's structural integrity. mdpi.comucl.ac.uknih.gov The process is initiated by the binding of the lipopeptide to the microbial membrane surface, an interaction often driven by electrostatic forces between the peptide and the phospholipid components of the membrane. nih.govucl.ac.uk

Following this initial binding, the hydrophobic fatty acid tail of the lipopeptide inserts itself into the lipid bilayer. ucl.ac.uk This insertion perturbs the ordered arrangement of the membrane lipids, leading to increased membrane fluidity and destabilization. rsc.org This disruption can culminate in the formation of transient pores or channels through the membrane, a mechanism described by various models such as the "barrel-stave" or "toroidal-pore" model. ucl.ac.uknih.gov The formation of these pores leads to the leakage of essential ions and metabolites from the cell's interior, ultimately resulting in cell death. nih.govengormix.com While the precise mechanism for this compound is not as extensively detailed as for Surfactin, its structural similarity suggests a comparable mode of action. ucl.ac.ukengormix.com

Antifungal Activities and Spectrum of Inhibition

Cyclic lipopeptides are recognized for their broad-spectrum antifungal capabilities. frontiersin.orgnih.govnih.gov While specific data on the full antifungal spectrum of this compound is limited, the activities of closely related lipopeptides from the Bacillus genus, such as Surfactin, Iturin, and Fengycin, provide a strong indication of its potential. ulb.ac.bemdpi.com These compounds have demonstrated efficacy against a wide range of plant pathogenic fungi. frontiersin.orgnih.govnih.gov

The mechanism of antifungal action involves the disruption of the fungal cell membrane, leading to lysis. mdpi.com Lipopeptides can cause visible damage to fungal hyphae, inhibit spore germination, and interfere with fungal growth in a dose-dependent manner. frontiersin.orgnih.gov Some lipopeptides have also been shown to decrease the content of ergosterol, a vital component of the fungal plasma membrane, further compromising membrane stability. nih.gov The fungicidal effect of these compounds makes them promising candidates for biocontrol applications in agriculture. mdpi.com

Table 2: Representative Antifungal Spectrum of Bacillus-derived Lipopeptides


Lipopeptide FamilyInhibited Fungal Pathogens (Examples)Reference
SurfactinPseudomonas syringae, Candida spp., various filamentous fungi[9, 32]
IturinFusarium graminearum, Botrytis cinerea, Phoma tracheiphila[9, 13]
FengycinFusarium spp., Ganoderma boninense, Aspergillus spp.[8, 9]
BacillomycinBotrytis cinerea, Fusarium graminearum[5, 13]

Note: This table represents the known spectrum of related lipopeptides and suggests the potential range of this compound's activity.

Role in Microbial Multi-Cellular Behaviors

Biosurfactants like this compound are not just antimicrobial agents; they also play a crucial role in mediating complex multicellular behaviors in microbial communities, including motility and biofilm formation. mdpi.com

The production of biosurfactants can significantly influence bacterial motility. By reducing the surface tension at the colony's edge, these molecules can facilitate a type of surface motility known as swarming, allowing bacteria to spread across surfaces more effectively. nih.govugent.benih.gov This can be advantageous for the producing organism, such as Arthrobacter sp., in colonizing new niches and accessing hydrophobic, or water-insoluble, nutrients. ugent.be

Furthermore, lipopeptides can impact biofilm formation. nih.govresearchgate.net While they are essential for biofilm development in their producing strains, they can also act as inhibitors against biofilm formation by other, often pathogenic, microorganisms. mdpi.com For instance, lipopeptides have been shown to prevent the initial attachment of fungal and bacterial cells to surfaces, a critical first step in biofilm development. nih.gov The production of these influential molecules is often tightly regulated within the bacterial population through cell-to-cell communication systems like quorum sensing, linking their synthesis to the collective behavior of the community. ugent.be

Compound Reference Table

Compound Name
This compound
Surfactin
Triton X-100
Sodium dodecyl sulfate
Iturin
Fengycin
Bacillomycin

Contribution to Swarming Motility

Swarming motility is a collective, flagella-driven movement of bacteria across a surface, a critical process for colonization and dispersal. nih.govactasdermo.orgfrontiersin.org this compound is essential for the swarming activity of certain bacteria, such as Pseudomonas species. mdpi.comresearchgate.net The primary mechanism behind this contribution lies in this compound's potent surfactant properties. It significantly reduces the surface tension of water, which allows the bacteria to overcome the surface friction and facilitates their rapid movement across semi-solid surfaces. mdpi.comresearchgate.net This reduction in surface tension creates a liquid film that enables the collective migration of bacterial cells. researchgate.net The production of biosurfactants like this compound is a key strategy employed by bacteria to enable this form of multicellular behavior. nih.govnih.gov

Inhibition of Initial Planktonic Cell Attachment in Biofilm Formation

Biofilm formation is a multi-step process initiated by the attachment of free-swimming planktonic cells to a surface. nih.govdoaj.org this compound plays a crucial role in preventing this initial step. mdpi.comresearchgate.net By altering the physicochemical properties of surfaces, this compound creates an anti-adhesive layer that repels planktonic cells, thereby inhibiting the first critical stage of biofilm development. nih.govteachmephysiology.com This anti-adhesive property is attributed to its ability to reduce surface tension and create a conditioning film that makes the surface less favorable for bacterial attachment. nih.gov This mechanism is a key defensive strategy for the producing organism, preventing the formation of potentially harmful biofilms by competing microorganisms.

Enzymatic Modulation and Inhibitory Effects

Lipopeptides, including this compound and its analogs like Surfactin, are known to possess anti-enzymatic activities. mdpi.com While specific research on this compound's enzymatic targets is an evolving area, the activities of structurally similar lipopeptides provide significant insights. For instance, Surfactin has been shown to be a selective inhibitor of cytosolic phospholipase A2 (PLA2). nih.govnih.gov PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to various inflammatory mediators. nih.gov The inhibition of PLA2 by lipopeptides is thought to occur through direct interaction with the enzyme. nih.gov

Furthermore, other lipopeptides have demonstrated potent inhibitory effects against pancreatic lipase, an enzyme crucial for the digestion of dietary fats. nih.govnih.govmdpi.com The inhibitory mechanism is believed to be competitive, where the lipopeptide binds to the active site of the lipase, preventing the substrate from binding. nih.govresearchgate.net Given the structural similarities, it is plausible that this compound exerts similar inhibitory effects on these or other enzymes, a hypothesis that warrants further investigation.

Influence on Eukaryotic Cell Gene Expression

Activation of Moisturisation-Associated Genes in Keratinocytes

Recent findings have highlighted the influence of this compound on the gene expression of human skin cells, particularly keratinocytes. A mixture of Arthrofactins has been shown to activate genes associated with skin moisturization. researchgate.net This suggests a potential role for this compound in cosmetic and dermatological applications aimed at improving skin hydration. researchgate.net

Key genes involved in maintaining skin hydration and barrier function include those encoding for Filaggrin (FLG) and Hyaluronan Synthases (HAS). actasdermo.orgnih.govmdpi.combohrium.com Filaggrin is a protein that breaks down into natural moisturizing factors (NMFs), which are crucial for retaining water in the stratum corneum. actasdermo.orgnih.gov Hyaluronan, synthesized by HAS enzymes, is a major glycosaminoglycan in the skin's extracellular matrix, known for its exceptional water-binding capacity. nih.govatlasgeneticsoncology.org The activation of such genes by this compound would lead to an enhanced production of these essential moisturizing molecules, thereby improving skin hydration from a cellular level. researchgate.netresearchgate.netmdpi.comnih.govnih.govprogenacare.comresearchgate.netnih.govjohnshopkins.edumdpi.comresearchgate.netfrontiersin.org

Interactive Table: Genes Associated with Skin Moisturization Potentially Modulated by this compound
GeneProtein ProductFunction in SkinPotential Effect of this compound
FLGFilaggrinPrecursor to Natural Moisturizing Factors (NMFs), essential for skin hydration and barrier function. nih.govmdpi.comUpregulation of expression, leading to increased NMFs and improved moisture retention.
HAS2Hyaluronan Synthase 2Primary enzyme for hyaluronan synthesis in the dermis. nih.govatlasgeneticsoncology.orgStimulation of expression, resulting in higher levels of hyaluronan and enhanced skin hydration.
HAS3Hyaluronan Synthase 3Key enzyme for hyaluronan synthesis in the epidermis. bohrium.comnih.govActivation of expression, contributing to increased epidermal hyaluronan and improved moisture content.

Synergistic Effects in Enhancing Bioactive Compound Efficacy

The combination of different bioactive compounds can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects. mdpi.comtaylorandfrancis.com While direct studies on this compound are limited, research on the closely related lipopeptide Surfactin demonstrates significant synergistic potential. For instance, Surfactin has been shown to act synergistically with conventional antibiotics, such as ampicillin (B1664943) and tetracycline, against pathogenic bacteria like Staphylococcus aureus. nih.govnih.gov The mechanism for this synergy often involves the disruption of the bacterial cell membrane by the lipopeptide, which increases the permeability and allows for enhanced entry of the antibiotic. frontiersin.org

Similarly, synergistic antifungal effects have been observed when Surfactin is combined with antifungal agents like ketoconazole (B1673606) and posaconazole (B62084) against Candida albicans. researchgate.netnih.gov This suggests that lipopeptides can potentiate the activity of other bioactive compounds, potentially allowing for lower effective doses and combating drug resistance. frontiersin.orgnih.govmdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov Given its structural and functional similarities to Surfactin, this compound is likely to exhibit comparable synergistic properties, making it a candidate for combination therapies.

Biotechnological Production and Engineering of Arthrofactin

Fermentation and Bioprocess Optimization

The successful production of arthrofactin begins with the careful cultivation of the source organism, Pseudomonas sp. MIS38, followed by a meticulous downstream process to isolate and purify the target compound.

Cultivation Strategies for Pseudomonas sp. MIS38

The biosynthesis of lipopeptides like this compound is highly dependent on the composition of the culture medium and the physical parameters of the fermentation. While specific media for maximizing this compound production are proprietary, strategies often involve using well-defined mineral salt media (MSM) or complex media like Landy medium, which are known to support lipopeptide synthesis. nih.govfrontiersin.orgnih.govresearchgate.net

Key cultivation parameters such as carbon and nitrogen sources, temperature, pH, and aeration are critical. Glucose is a commonly used carbon source, while amino acids like L-glutamic acid can serve as effective nitrogen sources, directly feeding into the peptide backbone of the molecule. nih.govfrontiersin.org The optimization of these factors is crucial for maximizing biomass and directing metabolic flux towards this compound production.

Below are representative compositions of media commonly employed for lipopeptide production, which can be adapted for Pseudomonas sp. MIS38.

Table 1: Representative Media for Lipopeptide Production

ComponentLandy Medium Concentration (g/L)Mineral Salt Medium (MSM) Concentration (g/L)Purpose
Glucose20.0-Carbon Source
Glycerol/Oil-10.0 - 20.0Carbon Source
L-Glutamic Acid5.0-Nitrogen Source
Yeast Extract1.00.5Nitrogen/Growth Factor Source
NaNO₃ or (NH₄)₂SO₄-2.3 - 2.5Nitrogen Source
K₂HPO₄1.01.0 - 4.0Phosphate Source / Buffering Agent
KH₂PO₄-4.0Phosphate Source / Buffering Agent
MgSO₄·7H₂O0.50.2 - 0.3Cofactor
KCl0.51.0Essential Ion
Trace Minerals (Fe, Mn, Cu)mg/L levelsmg/L levelsEnzyme Cofactors

Data derived from multiple sources detailing common lipopeptide production media. nih.govfrontiersin.orgnih.govbiointerfaceresearch.comnih.govbepls.compjmhsonline.com

Downstream Processing and Purification Techniques

The recovery of this compound from the fermentation broth is a multi-step process that significantly influences the final production cost. researchgate.net Since this compound is an extracellular product, the initial step involves separating the microbial biomass from the culture supernatant, typically via centrifugation or microfiltration. researchgate.net

A common strategy for purifying lipopeptides involves acid precipitation. frontiersin.org By lowering the pH of the cell-free supernatant to around 2.0, the solubility of this compound decreases, causing it to precipitate out of the solution. The precipitate is then collected by centrifugation. Following this, solvent extraction using organic solvents like methanol (B129727) or ethyl acetate (B1210297) is employed to re-dissolve the lipopeptide and separate it from other acid-insoluble components. frontiersin.orgnih.gov

For higher purity, chromatographic techniques are essential. Ultrafiltration is used to concentrate the product and for buffer exchange. frontiersin.orgresearchgate.netresearchgate.net Techniques such as hydrophobic interaction chromatography (HIC) or reversed-phase high-performance liquid chromatography (RP-HPLC) are then used to separate this compound from structurally similar impurities, yielding a highly pure final product. nih.gov

Table 2: General Scheme for this compound Downstream Processing

StepTechniquePurpose
1. HarvestCentrifugation / MicrofiltrationRemoval of Pseudomonas sp. MIS38 cells from the fermentation broth.
2. Initial RecoveryAcid Precipitation (e.g., with HCl to pH 2.0)Precipitates the lipopeptide from the cell-free supernatant.
3. ExtractionSolvent Extraction (e.g., Methanol, Ethyl Acetate)Solubilizes the crude lipopeptide precipitate and removes some impurities.
4. ConcentrationUltrafiltration / DiafiltrationConcentrates the product and exchanges the buffer for the next purification step.
5. PolishingChromatography (e.g., RP-HPLC)Separates this compound from other lipopeptide isoforms and remaining impurities to achieve high purity.

This table outlines a generalized workflow based on common lipopeptide purification strategies. frontiersin.orgresearchgate.netnih.govfrontiersin.org

Genetic Engineering Approaches for Production Enhancement

To overcome the limitations of wild-type strains and make production economically viable, genetic and metabolic engineering strategies are employed. frontiersin.orgnih.gov These approaches focus on modifying the producing organism to increase yield, or even to create entirely new compounds.

Development of Hyperproducing Strains

Creating hyperproducing strains involves targeted genetic modifications to optimize the metabolic pathways leading to this compound. One key strategy is to enhance the expression of the biosynthetic genes themselves. The this compound synthetase is encoded by the arfA, arfB, and arfC genes. nih.gov Placing these genes under the control of a strong, inducible promoter can significantly boost the production of the synthetase enzymes.

Table 3: Genetic Targets for Developing this compound Hyperproducing Strains

Target TypeSpecific Gene(s)StrategyRationale
BiosynthesisarfA, arfB, arfCPromoter Engineering / OverexpressionIncrease the quantity of the core this compound synthetase enzyme complex. nih.gov
ExportarfD, arfEOverexpressionEnhance the secretion of this compound out of the cell, preventing feedback inhibition. nih.gov
RegulationspoT, htpG, arfFGene KnockoutRemove negative regulation on the this compound production pathway. nih.gov
Precursor SupplyFatty Acid & Amino Acid Biosynthesis GenesOverexpressionIncrease the intracellular pools of the fatty acid and amino acid building blocks required for synthesis.
Metabolic SinkCompeting Pathway GenesGene KnockoutPrevent diversion of carbon and energy to undesired byproducts. nih.gov

Strategies for Modifying NRPS for Novel Compound Generation

The modular nature of Non-Ribosomal Peptide Synthetases (NRPSs) like the this compound synthetase (ArfA/B/C) makes them prime candidates for combinatorial biosynthesis. nih.gov Engineering these mega-enzymes allows for the creation of novel lipopeptides with potentially improved or different properties. The this compound synthetase is composed of eleven modules, each responsible for incorporating one specific amino acid into the growing peptide chain. nih.gov

Key engineering strategies include:

Domain Swapping: The adenylation (A) domain within each module is responsible for selecting a specific amino acid. By replacing an existing A-domain with one that recognizes a different amino acid, the peptide sequence of this compound can be altered.

Module Swapping: Entire modules can be exchanged between different NRPS assembly lines to create hybrid lipopeptides.

The eXchange Unit (XU) Concept: More advanced strategies use defined "exchange units" within the condensation (C) domains as specific assembly points. researchgate.netspringernature.comnih.gov This allows for more reliable and efficient recombination of NRPS parts to generate new peptide sequences with high yields. springernature.comscispace.com

These techniques could be used, for example, to replace one of the leucine (B10760876) residues in this compound with a different amino acid, potentially altering its surface activity or biological properties.

Heterologous Expression in Industrial Microbial Systems

While Pseudomonas sp. MIS38 is the natural producer, it may not be ideal for large-scale industrial fermentation. Therefore, the entire this compound biosynthetic gene cluster (BGC), which spans over 38 kb, can be transferred to a more robust and well-characterized industrial host. nih.govsemanticscholar.org Suitable hosts include Escherichia coli and Bacillus subtilis. nih.govrsc.org

The process of heterologous expression involves several key steps:

Cloning the BGC: The large arf gene cluster must be cloned from the Pseudomonas sp. MIS38 genome into an expression vector.

Host Selection: An appropriate host is chosen. B. subtilis, being a Gram-positive bacterium like the producers of similar lipopeptides (e.g., surfactin), is often a good candidate as it may have compatible machinery for post-translational modifications. nih.govrsc.org Pseudomonas putida, known for its metabolic robustness, is another excellent choice. nih.gov

Expression Optimization: Successful production in a new host often requires significant optimization. This includes ensuring the expression of a functional 4'-phosphopantetheinyl transferase (PPTase) enzyme (like Sfp), which is essential for activating the NRPS enzymes. rsc.org Additionally, promoter engineering and optimization of precursor supply pathways in the heterologous host are often necessary to achieve high yields. nih.govrsc.org

This approach not only facilitates higher production titers but also enables the use of strains that are generally recognized as safe (GRAS) and have well-established industrial fermentation protocols. nih.gov

Overcoming Challenges in Large-Scale Production

The transition from laboratory-scale discovery to large-scale industrial production of this compound is fraught with challenges, primarily revolving around low production yields and high operational costs. These hurdles have historically limited the widespread commercial application of many promising biosurfactants, including this compound. researchgate.netnih.gov The intricate nature of its biosynthesis via large non-ribosomal peptide synthetase (NRPS) complexes presents a significant barrier to achieving economically viable production titers. researchgate.net Consequently, intensive research has focused on multifaceted strategies, including the metabolic engineering of producer strains and the optimization of fermentation processes, to enhance yield and improve economic feasibility.

A primary challenge is the inherently low quantity of biosurfactants typically produced by wild-type microorganisms. nih.gov Furthermore, the costs associated with downstream processing—separating and purifying the final product—can account for 60-80% of the total production expenditure, making it imperative to maximize the initial fermentation yield. nih.gov Addressing these issues requires a holistic approach that combines advanced genetic techniques with meticulous optimization of the cultivation environment.

Metabolic Engineering of Producer Strains

Genetic and metabolic engineering of the producing microorganisms, typically from the Pseudomonas genus, offers a powerful route to enhance this compound production. These strategies aim to channel metabolic resources toward the synthesis of the target lipopeptide. Key approaches, demonstrated with the closely related and well-studied lipopeptide surfactin (B1297464), provide a blueprint for this compound enhancement.

Promoter Engineering: The native promoters controlling the expression of the this compound synthetase gene cluster (arfA, arfB, arfC) can be replaced with stronger, more active promoters to boost transcription and subsequent enzyme production. researchgate.net

Overexpression of Efflux Pumps: The accumulation of the biosurfactant product can be toxic to the producer cell, leading to feedback inhibition. Overexpressing specific transporter proteins (efflux pumps) that export the biosurfactant out of the cell can alleviate this issue and increase final titers. researchgate.net For instance, engineering Bacillus subtilis to overexpress the transporter gene yfiS or the efflux pump swrC resulted in significant increases in surfactin yield. nih.govmdpi.comresearchgate.net

Deletion of Competing Pathways: To maximize the pool of precursors available for this compound synthesis, genes for competing metabolic pathways can be knocked out. This redirects cellular resources towards the desired product. A notable example is the knockout of the global transcriptional regulator gene codY in B. subtilis, which enhanced surfactin production to 1601.8 ± 91.9 mg/L. mdpi.comresearchgate.net

StrategyGene TargetOrganismReported Improvement (Surfactin Analogue)
Overexpression Efflux pump swrCBacillus subtilis0.5 to 1.5-fold increase in production. nih.gov
Overexpression Transporter yfiSBacillus subtilis 168Yield increased to 1060.7 ± 89.4 mg/L. mdpi.comresearchgate.net
Gene Knockout Global regulator codYBacillus subtilis 168Yield enhanced to 1601.8 ± 91.9 mg/L. mdpi.comresearchgate.net

This table presents data for the analogous lipopeptide surfactin, illustrating the potential of these strategies for this compound.

Optimization of Fermentation Conditions

Meticulous control and optimization of the fermentation environment are critical for maximizing this compound yield. This involves adjusting both the nutritional components of the culture medium and the physical parameters of the bioreactor.

Use of Low-Cost Substrates: A major portion of production cost is the carbon source. Replacing expensive, refined substrates like glucose with low-cost, renewable raw materials is a key strategy. Agro-industrial wastes such as molasses, crude glycerol, potato peels, and frying oils have been successfully used for biosurfactant production, with molasses reported to reduce medium costs by 60-80% in some processes. nih.govrsc.orgnih.gov

Medium Composition: The specific balance of nutrients profoundly impacts yield.

Nitrogen Source: The choice of nitrogen source is pivotal. Studies on surfactin have shown that sodium nitrate (B79036) or beef extract can significantly improve production. frontiersin.orgabdel-mawgoud.com

Precursor Supplementation: Adding amino acids that are constituent parts of the this compound peptide backbone, such as leucine and aspartic acid, can directly boost synthesis. frontiersin.orgabdel-mawgoud.com

Trace Elements: The presence of specific metal ions, like Mn²⁺, has been shown to stimulate lipopeptide synthesis. frontiersin.org

Process Parameter Control: Physical conditions must be precisely regulated.

pH and Temperature: Maintaining optimal pH (often near neutral) and temperature is crucial for microbial growth and enzyme activity. frontiersin.orgabdel-mawgoud.com

Aeration and Agitation: In a bioreactor, the rates of aeration (air supply) and agitation (stirring) determine the mass transfer of oxygen and nutrients, which directly affects microbial metabolism and product formation. nih.gov

Fed-Batch Fermentation: To overcome the limitations of standard batch cultures where nutrients are depleted over time, a fed-batch strategy is often employed. This method involves feeding a concentrated nutrient solution into the bioreactor during the fermentation, allowing for higher cell densities and significantly increased product yields. nih.gov A fed-batch process for surfactin, for example, achieved a final titer of 3.89 g/L. mdpi.comresearchgate.net

Parameter OptimizedOrganismInitial YieldOptimized ConditionFinal YieldFold Increase
Nitrogen Source B. velezensis BN0.97 g/LBeef Extract1.56 g/L1.61
Amino Acid B. velezensis BN0.97 g/LL-Leu1.37 g/L1.41
Carbon Source B. subtilis DSM10T~0.4 g/L8 g/L Glucose1.1 g/L~2.75
Overall Process B. halotolerans49 g/100g substrateCCD Optimization55.3 g/100g substrate1.13

This table showcases the impact of optimizing different parameters on the yield of the analogous lipopeptide surfactin, based on findings from multiple studies. nih.govfrontiersin.orgnih.gov

By integrating these advanced metabolic engineering techniques with rigorously optimized fermentation strategies, the challenges of low yields and high costs in this compound production can be systematically overcome, paving the way for its broader use in industrial applications.

Exportation and Transport Mechanisms of Arthrofactin

Characterization of Active Transport Systems

The primary machinery for arthrofactin export is an ATP-binding cassette (ABC) transporter system encoded within the this compound biosynthesis gene cluster. oup.com This colocalization of synthesis and export genes is a common strategy in bacteria for the efficient production and secretion of secondary metabolites.

Downstream of the large non-ribosomal peptide synthetase genes (arfA, arfB, and arfC) responsible for this compound synthesis, lie the arfD and arfE genes. oup.com These two genes form an operon with the synthetase genes, suggesting a functional linkage in the this compound production and export process. oup.com

arfD : This gene encodes a putative periplasmic protein, ArfD, with a size of 362 amino acids. oup.com Periplasmic proteins in ABC import systems typically bind the substrate for transport, though their role in export systems is less universally defined. oup.comnih.gov

arfE : This gene encodes a 651-amino-acid protein, ArfE, which is a putative ABC transporter. oup.com This protein is the core of the export pump, utilizing the energy from ATP hydrolysis to move this compound across the cell membrane. oup.comconicet.gov.ar

The characteristics of the ArfD and ArfE proteins are summarized in the table below.

GeneProteinSize (Amino Acids)Putative Function
arfDArfD362Periplasmic accessory protein
arfEArfE651ATP-binding cassette (ABC) transporter

While the ArfD/E system is a primary exporter for this compound, it is not the sole mechanism. oup.com Studies involving gene knockout mutants have revealed a flexible and resilient export capacity in Pseudomonas sp. MIS38. oup.com

When arfD and/or arfE were knocked out, this compound production was initially reduced. oup.com However, the production levels eventually recovered to those of the wild-type strain. oup.com This recovery indicates that the cell can compensate for the loss of the primary exporter by upregulating one or more alternative ATP-dependent active transporter systems. oup.com Conversely, overexpression of arfD and arfE only resulted in a temporary increase in this compound production, further supporting the existence of a tightly controlled and multifaceted export network. oup.com This redundancy highlights the importance of this compound to the bacterium, which has evolved multiple efflux systems to ensure its secretion. oup.com

Key findings from these genetic studies are outlined below.

Genetic ModificationObservationConclusion
arfD and/or arfE knockoutTemporary reduction in this compound production, followed by recovery. oup.comArfD/E is a primary, but not exclusive, exporter. Other ABC transporters can compensate for its loss. oup.com
Overexpression of arfD and arfETemporary increase in this compound production. oup.comExport is a regulated process, and simply increasing exporter abundance has a limited effect. oup.com
Addition of ABC transporter inhibitorsDramatic and sustained reduction in this compound production. oup.comThis compound export is dependent on active transport by ABC transporters. oup.com

Regulation of this compound Exportation Pathways

The exportation of this compound is a highly controlled process, intrinsically linked to its biosynthesis. oup.com The primary regulatory control is exerted at the transcriptional level by global regulatory networks that respond to cell density and environmental cues.

In Pseudomonas, the GacS/GacA two-component system functions as a master regulator for the production of secondary metabolites, including lipopeptides like this compound. oup.comnih.gov This system acts as a switch, where the sensor kinase GacS, in response to specific, yet not fully elucidated environmental signals, phosphorylates the response regulator GacA. nih.govoregonstate.edu Activated GacA then initiates a complex regulatory cascade. conicet.gov.ar

GacA does not typically bind directly to the promoters of biosynthetic operons. Instead, it positively controls the transcription of small, non-coding regulatory RNAs (sRNAs), such as RsmY and RsmZ . conicet.gov.arnih.gov These sRNAs, in turn, sequester translational repressor proteins like RsmA. By binding to RsmA, the sRNAs prevent it from inhibiting the translation of messenger RNAs for genes involved in secondary metabolism and export. conicet.gov.ar Therefore, the GacS/GacA system indirectly activates the expression of the arf operon, including the arfD and arfE export genes.

Furthermore, quorum sensing mechanisms, which allow bacteria to coordinate gene expression based on population density, are also known to play a role in regulating lipopeptide production in many Pseudomonas species. oup.com This regulation is often mediated by N-acyl homoserine lactone (N-AHL) signal molecules. oup.com As the bacterial population grows, the concentration of these signals increases, leading to the activation of transcription factors that can upregulate the expression of biosynthetic gene clusters, including their associated transporters. oup.com While the direct link to arfD/E is an area of ongoing research, the established role of quorum sensing in controlling lipopeptide synthesis suggests it is a key part of the regulatory network governing this compound export. oup.comnih.gov

Emerging Research Directions and Future Prospects for Arthrofactin

Integrated Omics Approaches

Integrated omics, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for obtaining a holistic view of arthrofactin biosynthesis and its regulation. nih.govnih.govmdpi.commdpi.com By analyzing the flow of biological information from genes to metabolites, researchers can identify bottlenecks in production, uncover regulatory networks, and discover novel derivatives.

The biosynthesis of this compound is catalyzed by the this compound synthetase, a large, multi-enzyme complex composed of three nonribosomal peptide synthetase (NRPS) proteins: ArfA, ArfB, and ArfC. researchgate.netnih.govrhizoclip.be These are encoded by the arfA, arfB, and arfC gene clusters. rhizoclip.be Transcriptomic and proteomic analyses are crucial for deciphering the complex regulation of these genes and their protein products.

Transcriptomics : This involves quantifying the mRNA transcripts of the arf gene clusters under various environmental and nutritional conditions. nih.govfrontiersin.org As demonstrated in studies on other lipopeptides like surfactin (B1297464), factors such as dissolved oxygen can significantly alter the expression levels of synthetase genes, thereby impacting the final yield. mdpi.com By employing techniques like RNA-Seq, researchers can map the expression dynamics of the arf operon, identifying key regulatory genes and environmental cues that trigger or suppress this compound production. nih.govnih.gov

Proteomics : This approach focuses on the direct measurement of the ArfA, ArfB, and ArfC protein levels. researchgate.netnih.gov It provides a more direct correlation with the biosynthetic capacity of the cell than transcriptomics alone, as it accounts for post-transcriptional and translational regulation. researchgate.net Quantitative proteomics can reveal the stoichiometry of the NRPS subunits and identify post-translational modifications that may be essential for activating the synthetase complex. nih.gov

Interactive Table: Key Gene and Protein Targets for this compound Biosynthesis Analysis

GeneProtein ProductFunction in this compound BiosynthesisRelevance for Omics Analysis
arfAThis compound Synthetase A (ArfA)Contains the first two modules of the NRPS assembly line, including the starter C-domain for fatty acid acylation. researchgate.netnih.govTarget for transcriptomic (gene expression) and proteomic (protein abundance) studies to understand initiation of biosynthesis.
arfBThis compound Synthetase B (ArfB)Contains four modules responsible for elongating the peptide chain. researchgate.netnih.govAnalysis of expression levels can reveal rate-limiting steps in the peptide elongation phase.
arfCThis compound Synthetase C (ArfC)Contains the final five modules and two thioesterase (TE) domains for cyclization and release of the final product. nih.govrhizoclip.beStudying its expression is key to understanding the efficiency of the termination and cyclization steps.

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. nih.govnih.govmdpi.com In the context of this compound, metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) is invaluable for detecting pathway intermediates and identifying naturally occurring this compound analogs. mdpi.com The producing organism, Pseudomonas sp. MIS38, is known to generate several this compound derivatives due to the relaxed substrate specificity of its NRPS domains. rhizoclip.be For example, this compound B, where the terminal L-Asparagine is substituted with L-Glutamic acid, has been identified. rhizoclip.be A comprehensive metabolomic analysis can create a detailed inventory of these derivatives, providing insights into the flexibility of the biosynthetic machinery and offering a library of novel compounds for activity screening.

Interactive Table: Known and Potential this compound Derivatives for Metabolomic Discovery

Compound NameStructural Variation from this compound APotential Detection Method
This compound BReplacement of L-Asparagine at position 11 with L-Glutamic acid. rhizoclip.beLC-MS/MS
Fatty Acid AnalogsVariation in the length or branching of the 3-hydroxydecanoic acid tail.Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS
Amino Acid VariantsSubstitution of other amino acids in the peptide ring (e.g., Leucine (B10760876) for Isoleucine).LC-MS/MS
Linear IntermediatesUncyclized peptide-fatty acid conjugates, potentially due to inefficient thioesterase activity.LC-MS

Rational Design and Directed Evolution of this compound Analogs

A major frontier in this compound research is the creation of novel analogs with enhanced or tailored biological activities. By leveraging the detailed knowledge of the NRPS assembly line, scientists can employ protein engineering techniques to produce a vast array of new-to-nature molecules. semanticscholar.orgrug.nl

Rational design involves making specific, hypothesis-driven changes to the this compound structure. semanticscholar.org The primary targets for modification are the fatty acid tail and the amino acid sequence of the peptide ring, as these moieties govern the molecule's amphiphilicity, conformation, and ultimately its function. For instance, altering the length of the lipid tail could modulate its critical micelle concentration and surface tension reduction capabilities. nih.gov Similarly, substituting specific amino acids could enhance its stability, solubility, or introduce new biological activities.

Interactive Table: Potential Structural Modifications and Their Hypothetical Effects

Targeted ModificationHypothetical Effect on Biological ActivityRationale
Shorten/Lengthen Fatty Acid ChainAlter surface activity, solubility, and antimicrobial potency.The lipid tail is a key determinant of how the molecule interacts with interfaces and membranes. nih.gov
Substitute Amino AcidsModify peptide conformation, stability, and specific interactions with biological targets.The peptide ring's structure dictates its biological specificity and overall stability.
Alter D/L StereochemistryChange resistance to proteolysis and modify peptide backbone conformation.D-amino acids, incorporated by dual condensation/epimerization domains, contribute to structural rigidity and stability. rhizoclip.be
Modify Cyclization SiteCreate linear or alternatively cyclized variants with different activities.The thioesterase domain controls the final release and cyclization of the molecule. rhizoclip.be

The modular nature of NRPS enzymes makes them highly amenable to engineering for combinatorial biosynthesis. semanticscholar.orgresearchgate.net This involves creating hybrid synthetases by swapping domains or entire modules between different NRPS systems to generate novel lipopeptides.

NRPS Engineering : Strategies include site-directed mutagenesis of the adenylation (A) domains to alter their amino acid specificity, or exchanging entire modules to incorporate different amino acids into the peptide chain. rug.nl Given that the this compound synthetase already exhibits some substrate promiscuity, these regions are prime targets for engineering to expand the diversity of accessible analogs. rhizoclip.be

Chemo-Enzymatic Strategies : These approaches combine the power of enzymatic synthesis with the flexibility of chemical modification. nih.govnih.govmanchester.ac.uk For example, an engineered NRPS could be used to produce a core this compound structure, which is then further modified using chemical reactions to add functionalities not accessible through biosynthesis alone. researchgate.net Alternatively, chemically synthesized, non-natural building blocks could be fed to the NRPS machinery to be incorporated into the final product. rug.nl

Interactive Table: NRPS Engineering Strategies for this compound

Engineering StrategyTarget Domain/Module in Arf SynthetaseExpected Outcome
A-Domain EngineeringAdenylation (A) domains in any of the 11 modules.Incorporation of non-native amino acids into the peptide backbone. rug.nl
Module SwappingExchange of entire modules (C-A-T domains) within ArfA/B/C or from other NRPS systems.Creation of hybrid peptides with novel sequences and properties. semanticscholar.org
C-Domain MutagenesisStarter Condensation (Cs) domain in ArfA.Alteration of the fatty acid chain attached to the peptide. nih.gov
TE-Domain EngineeringThioesterase (TE) domains in ArfC.Production of linear derivatives or altered cyclization patterns. rhizoclip.be

Advanced Computational Modeling and Simulation

Computational approaches are becoming indispensable for accelerating the research and development cycle of complex biomolecules like this compound. nih.gov These methods allow for in silico experiments that can predict the outcomes of laboratory work, saving time and resources.

Structural Prediction : Bioinformatics tools were instrumental in the structural revision of this compound, correcting initial mischaracterizations by aligning genetic data with experimental results from NMR and MS. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of this compound at an atomic level. mdpi.comnih.gov This is particularly useful for understanding how it interacts with water-oil interfaces or biological membranes, which is the basis of its biosurfactant activity. brieflands.com Simulations can predict how the structural modifications proposed in section 8.2.1 would alter the molecule's three-dimensional shape and its interactions with its environment, thereby guiding the design of analogs with improved properties.

Directed Evolution Modeling : Computational models can help navigate the vast sequence space of possible protein variants in directed evolution experiments. rcsb.orgrsc.orgnih.gov By building sequence-activity relationship models, it becomes possible to intelligently design mutant libraries that are enriched for variants with desired properties, rather than relying on purely random mutagenesis. rsc.org

Interactive Table: Computational Approaches in this compound Research

Computational MethodSpecific Application for this compoundResearch Goal
Bioinformatics/Genome MiningAnalysis of the arf gene cluster and comparison with other NRPS clusters. nih.govPredicting function of domains; identifying novel, related biosynthetic pathways.
Homology ModelingBuilding 3D models of the Arf synthetase domains (e.g., A-domains, TE-domains).Providing a structural basis for rational design and site-directed mutagenesis.
Molecular Dynamics (MD) SimulationSimulating this compound and its analogs at interfaces (e.g., air-water, oil-water). mdpi.combrieflands.comPredicting surface activity and understanding the mechanism of action at a molecular level.
Sequence-Activity Relationship (SAR) ModelingCorrelating sequence/structural changes in analogs with changes in biological activity. rsc.orgGuiding the directed evolution of this compound to create variants with enhanced properties.

Molecular Dynamics (MD) Simulations for Conformational Studies and Molecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools for investigating the conformational dynamics of biomolecules, a critical element often linked to their function. nih.gov These simulations can provide insights into the dynamic features of molecules at an atomic level, overcoming the time and space limitations of experimental methods. mdpi.com For a complex cyclic lipopeptide like this compound, understanding its three-dimensional structure and how it changes in different environments is key to elucidating its mechanism of action.

While specific MD studies on this compound are not yet widely published, this represents a significant emerging research direction. The application of MD simulations could unravel the relationship between this compound's structure and its potent surfactant activity. Simulations can model how the molecule orients itself at interfaces, such as oil-water or air-water, and how its conformation changes to minimize surface tension. mdpi.com By simulating interactions between this compound and other molecules, such as hydrocarbon pollutants or microbial cell membranes, researchers can gain a detailed understanding of its molecular interactions. nih.gov

Advanced techniques like replica exchange molecular dynamics can be employed to efficiently sample different protein conformations, which is particularly useful for flexible molecules that may have multiple stable or metastable states. mdpi.com Furthermore, path-metadynamics studies can be used to explore large conformational changes and map the energy landscapes associated with these transitions, revealing the most stable conformations. researchgate.net Applying these computational methods to this compound would provide a foundational understanding of its structure-function dynamics, potentially guiding the rational design of synthetic analogues with enhanced properties.

Machine Learning (ML) Applications for Activity Prediction and Process Optimization

The integration of machine learning (ML) with high-throughput measurements is becoming essential for advancing the design-build-test-learn (DBTL) cycle in synthetic biology and bioprocess engineering. nih.gov ML offers powerful tools for analyzing vast datasets, identifying complex patterns, and making data-driven predictions to optimize manufacturing processes. mdpi.comresearchgate.net

For this compound, ML applications represent a promising frontier for improving production yields and predicting biological activity. A significant challenge in microbial production of secondary metabolites is the optimization of culture media and fermentation conditions, which often involves a vast parameter space. ML-driven approaches, such as Bayesian optimization and active learning, can navigate this landscape efficiently. biorxiv.org These algorithms can iteratively learn the yield landscape and suggest new experimental conditions that are most likely to lead to maximal production, significantly reducing the time and resources required compared to traditional methods. nih.govrsc.org This strategy has been successfully applied to optimize the production of other lipopeptides like surfactin, leading to substantial yield increases. biorxiv.org

Beyond process optimization, ML models can be trained to predict the biological activity of this compound variants. By correlating structural features with functional data, ML could accelerate the discovery of new this compound-like molecules with tailored properties, such as enhanced antifungal activity or improved efficacy in specific bioremediation tasks. mdpi.com

Ecological and Environmental Significance

Understanding this compound's Role in Microbial Interactions and Niche Adaptation

This compound plays a crucial role in the ecological success of the producing bacterium, Pseudomonas sp. MIS38. The production of such a potent biosurfactant is a key strategy for microbial competition and niche adaptation. Research indicates that this compound is essential for swarming motility, a form of multicellular movement that allows bacteria to colonize new surfaces. researchgate.net Furthermore, it has been shown to inhibit the initial attachment of planktonic cells during biofilm formation. researchgate.net

This dual role highlights a sophisticated survival strategy. By facilitating its own spread and simultaneously preventing the establishment of competing biofilms, the this compound-producing organism can effectively secure resources and territory. Biofilm formation is a critical adaptive mechanism for many bacteria, and its inhibition can be a powerful competitive weapon. biorxiv.org The host-associated microbiome can significantly influence the host's ability to adapt to its environment. frontiersin.orgnih.gov By producing this compound, Pseudomonas sp. MIS38 actively manipulates its immediate microenvironment, influencing microbial community structure and ensuring its own persistence within a specific ecological niche.

Potential Applications in Environmental Bioremediation Strategies

The exceptional surface-active properties of this compound make it a prime candidate for environmental bioremediation. taylorfrancis.com Bioremediation offers an effective and eco-friendly technique for removing toxic wastes from polluted environments. nih.gov Biosurfactants like this compound enhance this process by increasing the solubility and bioavailability of hydrophobic pollutants, making them more accessible to degrading microorganisms. nih.govfrontiersin.org

This compound has demonstrated superior oil removal capabilities, proving more effective than synthetic surfactants like Triton X-100 and sodium dodecyl sulfate (B86663) in oil displacement assays. nih.gov This makes it highly suitable for applications in cleaning up oil spills and remediating hydrocarbon-contaminated soil and water.

Beyond hydrocarbons, the structure of lipopeptides suggests broader applications. Due to their anionic charge, lipopeptides can chelate heavy metals, sequestering them and allowing for their removal from the environment. researchgate.net This opens up the possibility of using this compound for the remediation of sites contaminated with toxic metals such as lead, cadmium, and mercury. frontiersin.orgresearchgate.net The use of microbial biosurfactants is considered a sustainable approach to decontaminating soil and water, helping to restore environmental health. nih.gov

Exploration of Novel Biotechnological Applications Beyond Current Scope

The unique properties of this compound suggest a wide range of novel biotechnological applications that extend beyond its currently understood roles. Its remarkable ability to lower the surface tension of water to as low as 24 mN/m at a very low critical micelle concentration (CMC) of approximately 1.0 x 10⁻⁵ M makes it one of the most effective biosurfactants known. researchgate.netnih.gov

This high efficiency could be leveraged in the field of Microbial Enhanced Oil Recovery (EOR) . The principle of EOR involves using biosurfactants to reduce interfacial tension between oil and rock, mobilizing trapped oil that cannot be recovered by conventional methods. nih.gov The stability of similar lipopeptides under extreme conditions of temperature, pH, and salinity further supports their potential use in harsh reservoir environments. nih.gov

In the pharmaceutical and cosmetic industries , this compound's powerful surfactant properties could be utilized in formulations as an emulsifier, foaming agent, or solubilizer. Its biological origin and likely high biocompatibility and biodegradability are significant advantages over synthetic surfactants. frontiersin.org

Furthermore, the discovery that this compound-like compounds possess antifungal properties opens another avenue for exploration. researchgate.net This could lead to applications in agriculture as a biocontrol agent against plant pathogenic fungi or in medicine for developing new antifungal treatments. The ability of this compound to inhibit biofilm formation could also be harnessed to create anti-biofouling coatings for medical devices, ship hulls, and industrial pipelines. researchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value/Description Source(s)
Producing Organism Pseudomonas fluorescens MIS38 rhizoclip.be
Molecular Formula C₆₆H₁₁₁N₁₁O₂₀ rhizoclip.be
Molecular Weight 1354.6 g/mol rhizoclip.be
Structure A cyclic lipodepsipeptide with a 3R-hydroxydecanoic acid tail linked to an undecapeptide sequence. rhizoclip.be
Critical Micelle Concentration (CMC) ~1.0 x 10⁻⁵ M (13.5 mg/L) researchgate.netnih.govrhizoclip.be
Minimum Surface Tension 24 mN/m researchgate.netnih.gov

| Solubility | Soluble in Methanol (B129727), DMSO, DMF, and buffer. | rhizoclip.be |

Table 2: Comparison of this compound and Surfactin Properties

Property This compound Surfactin Source(s)
Producing Genus Pseudomonas Bacillus researchgate.netrhizoclip.be
CMC (at 25°C) ~1.0 x 10⁻⁵ M ~7.0 x 10⁻⁵ M nih.gov
Minimum Surface Tension 24 mN/m ~27 mN/m researchgate.netnih.gov

| Effectiveness | Considered 5 to 7 times more effective than surfactin based on CMC. | Baseline | nih.gov |

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
This compound A
This compound B
Cadmium
Carbonyl
Glutamate
L-arginine
Lead
Mercury
Methanol
Sodium dodecyl sulfate
Surfactin
Triton X-100
2-oxoglutarate

Q & A

Q. What is the structural composition of Arthrofactin, and how does its molecular architecture contribute to its surfactant properties?

this compound is a cyclic lipopeptide biosurfactant composed of a 3-hydroxydecanoyl fatty acid chain linked to a heptapeptide moiety (D-Leu-D-Asn-D-Asn-D-Thr-D-Leu-D-Thr-L-Ile-L-Ile-L-Asn lactone) . Its amphiphilic structure enables strong interfacial activity, reducing surface tension to ≤25 mN/m, which is fivefold more effective than synthetic surfactants like SDS. Methodologically, nuclear magnetic resonance (NMR) and mass spectrometry are critical for structural elucidation, while pendant drop tensiometry quantifies surface activity .

Q. What experimental strategies optimize this compound production in bacterial cultures?

Optimal production involves strain selection (e.g., Arthrobacter sp. MIS38 or Pseudomonas sp. MIS38) and culture parameter modulation. Carbon sources (e.g., hydrocarbons like hexadecane) and nitrogen-limiting conditions enhance yield. Overexpression of export genes (e.g., arfD/E) increases production by 50% within 24 hours, though export efficiency plateaus after 48 hours due to feedback regulation . Fermentation protocols should include pH control (6.5–7.5) and aeration optimization to balance biomass and lipopeptide synthesis .

Q. What standardized assays quantify this compound’s emulsification and oil-displacement activity?

  • Emulsification Index (E24): Mix this compound with hydrophobic substrates (e.g., crude oil) and measure emulsion stability after 24 hours .
  • Oil Displacement Test: Apply surfactant solutions to oil-coated plates; larger clear zones indicate higher activity. This compound outperforms Triton X-100 by 30–40% in this assay .
  • Critical Micelle Concentration (CMC): Determine via fluorescence spectroscopy using pyrene as a probe .

Advanced Research Questions

Q. How do LuxR-type transcription factors (e.g., ArfF) and heat shock proteins (e.g., HtpG) regulate this compound biosynthesis?

this compound synthesis is transcriptionally regulated by arfF, a LuxR-type protein that activates the nonribosomal peptide synthetase (NRPS) operon (arfA/B/C). Post-translational regulation involves HtpG (HSP90), which facilitates proper folding of NRPS enzymes. Mutations in htpG abolish production without affecting NRPS gene expression, suggesting chaperone-dependent enzyme assembly . Experimental approaches include chromatin immunoprecipitation (ChIP) to map ArfF binding sites and proteomic analysis of HtpG-NRPS interactions .

Q. How can contradictory findings on this compound export mechanisms be reconciled?

Disruption of ABC transporter genes (arfD/E) reduces but does not eliminate this compound export, implying redundant transport systems. For example, arfD/E mutants retain 60–70% production capacity, while overexpression boosts early-stage export . To resolve contradictions, researchers should:

  • Conduct RNA-seq to identify compensatory transporters upregulated in mutants.
  • Use fluorescent tags (e.g., GFP fusion) to track subcellular this compound localization under varying conditions.
  • Perform kinetic studies to distinguish between passive diffusion and active transport contributions .

Q. What methodological frameworks evaluate this compound’s efficacy in bioremediation of hydrophobic pollutants?

  • Microcosm Experiments: Simulate oil-contaminated environments with this compound-treated vs. control samples. Measure hydrocarbon degradation rates via gas chromatography (GC) .
  • Biocompatibility Testing: Assess toxicity to soil microbiota using ATP bioluminescence assays.
  • Field Trials: Monitor surfactant persistence (via LC-MS) and ecological recovery (e.g., microbial diversity via 16S rRNA sequencing) .

Q. How can researchers address discrepancies in transcriptional regulation studies of this compound synthetase genes?

Discrepancies may arise from strain-specific regulatory networks or experimental conditions (e.g., nutrient stress). Mitigation strategies include:

  • Epistasis Analysis: Knock out putative regulators (e.g., spoT, involved in stringent response) to assess hierarchical gene control .
  • Dual RNA-seq: Profile both bacterial transcripts and extracellular this compound levels under dynamic conditions.
  • Promoter Bashing: Use luciferase reporters to quantify arfA/B/C promoter activity in response to environmental cues (e.g., carbon starvation) .

Retrosynthesis Analysis

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Arthrofactin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.